![molecular formula C12H14OSi B1303621 4-[(Trimethylsilyl)ethynyl]benzaldehyd CAS No. 77123-57-0](/img/structure/B1303621.png)

4-[(Trimethylsilyl)ethynyl]benzaldehyd

Übersicht

Beschreibung

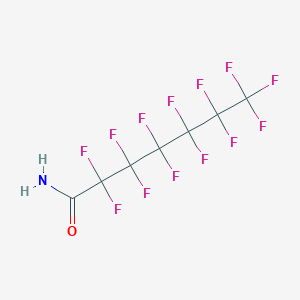

4-[(Trimethylsilyl)ethynyl]benzaldehyde is an organic compound that is a useful reactant for the synthesis of acetylene-substituted naphthalene diimides in polar solvents . It is an ethynyl derivative of benzaldehyde .

Synthesis Analysis

This compound can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon . It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .Molecular Structure Analysis

The molecular formula of 4-[(Trimethylsilyl)ethynyl]benzaldehyde is C12H14OSi .Chemical Reactions Analysis

The ethynyl functionality of 4-ethynylbenzaldehyde may undergo a Sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 262.1±32.0 °C at 760 mmHg, and a flash point of 112.3±25.1 °C . It has a molar refractivity of 61.6±0.4 cm3, a polar surface area of 17 Å2, and a molar volume of 204.5±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Organische Synthese

4-[(Trimethylsilyl)ethynyl]benzaldehyd: ist ein vielseitiges Zwischenprodukt in der organischen Chemie. Es wird in Kreuzkupplungsreaktionen wie der Sonogashira-Reaktion eingesetzt , die Kohlenstoff-Kohlenstoff-Bindungen bilden, die für die Konstruktion komplexer organischer Moleküle unerlässlich sind. Die Fähigkeit dieser Verbindung, Ethinylgruppen neben aromatischen Ringen einzuführen, ist besonders wertvoll für die Synthese von polyethinylierten aromatischen Strukturen, die in der Materialwissenschaft und Pharmazie eine wichtige Rolle spielen.

Pharmazeutika

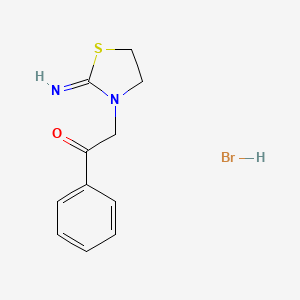

In der pharmazeutischen Forschung dient This compound als Baustein zur Herstellung verschiedener Arzneimittelmoleküle. Seine Reaktivität ermöglicht die Bildung von Imidazolidin-Derivaten , die potenzielle Anwendungen in der medizinischen Chemie haben, einschließlich der Entwicklung neuer Therapeutika.

Pflanzenschutzmittel

Die Rolle der Verbindung in Pflanzenschutzmitteln besteht als Vorläufer bei der Synthese von Pestiziden und Herbiziden. Ihre chemische Struktur kann in Moleküle integriert werden, die so konzipiert sind, dass sie mit biologischen Systemen in Pflanzen interagieren, was möglicherweise zur Entwicklung neuer Pflanzenschutzmittel führt .

Farbstoffe

Im Bereich der Farbstoffe wird This compound zur Synthese komplexer organischer Farbstoffe verwendet. Diese Farbstoffe finden Anwendung beim Färben von Textilien und Materialien, und die strukturellen Merkmale der Verbindung können einzigartige chromophore Eigenschaften verleihen .

Materialwissenschaft

Diese Verbindung spielt eine wichtige Rolle bei der Entwicklung neuer Materialien mit verbesserten Eigenschaften. So wird sie beispielsweise zur Synthese von Porphyrin-basierten Verbindungen verwendet , die aufgrund ihrer hervorragenden Lichtabsorptionseigenschaften eine wichtige Rolle bei der Herstellung organischer Photovoltaikzellen und anderer elektronischer Geräte spielen.

Analytische Chemie

In der analytischen Chemie können Derivate von This compound als Standards oder Reagenzien in der Chromatographie und Spektroskopie verwendet werden. Diese Anwendungen sind entscheidend für die Identifizierung und Quantifizierung von Substanzen in einer Probe .

Chemische Forschung

Die Verbindung findet weit verbreiteten Einsatz in der chemischen Grundlagenforschung, wo sie zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer synthetischer Methoden eingesetzt wird. Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen machen sie zu einem idealen Kandidaten für solche Studien .

Biochemie

Obwohl This compound nicht direkt an biochemischen Stoffwechselwegen beteiligt ist, kann er verwendet werden, um biochemische Verbindungen zu modifizieren oder Sonden zu erstellen, um biologische Prozesse zu verstehen. Seine Derivate könnten möglicherweise mit Enzymen oder Rezeptoren interagieren und so Einblicke in deren Funktion liefern .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-trimethylsilylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQDUXAJFTWMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377990 | |

| Record name | 4-(Trimethylsilyl)ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77123-57-0 | |

| Record name | 4-(Trimethylsilyl)ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trimethylsilylethynyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 4-[(Trimethylsilyl)ethynyl]benzaldehyde in material science?

A1: 4-[(Trimethylsilyl)ethynyl]benzaldehyde serves as a crucial building block for synthesizing complex polymers. [, ] In particular, it's a key precursor in creating polyferrocenylsilane (PFS) block copolymers. [] The compound's structure, featuring both an aldehyde and a protected alkyne group, allows for versatile modifications and polymerization reactions.

Q2: Can you explain the role of 4-[(Trimethylsilyl)ethynyl]benzaldehyde in preparing PFS block copolymers through "click" chemistry?

A2: The synthesis of PFS block copolymers using 4-[(Trimethylsilyl)ethynyl]benzaldehyde involves a multi-step process:

- Living Anionic Polymerization: 4-[(Trimethylsilyl)ethynyl]benzaldehyde is first used to terminate living PFS chains, resulting in a trimethylsilyl-protected, alkyne-terminated PFS homopolymer. []

- Deprotection: The trimethylsilyl protecting group is removed, yielding an ethynyl-terminated PFS (ω-alkyne-PFS) ready for "click" reactions. []

- Cu-Catalyzed Alkyne/Azide Cycloaddition: The ω-alkyne-PFS then undergoes a copper-catalyzed alkyne/azide cycloaddition ("click" reaction) with another azide-functionalized homopolymer. This reaction forms the desired PFS block copolymer. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)